molecular formula C23H18Cl2F3NO4S B607864 GSK805

GSK805

Cat. No.: B607864
M. Wt: 532.4 g/mol
InChI Key: CEICQMBWAQAIQX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

ROR gamma-t-IN-1 has been shown to bind to RORγt with high affinity and reversibility . It inhibits the recruitment of steroid receptor coactivator-1 to RORγt, thereby modulating the transcriptional activity of human and mouse RORγt . This interaction is crucial for the regulation of Th17 cell differentiation, particularly through the engagement of de novo lipid biosynthesis .

Cellular Effects

ROR gamma-t-IN-1 has significant effects on various types of cells and cellular processes. It suppresses IL-17 production in Jurkat cells, which overexpress human RORγt . This suggests that ROR gamma-t-IN-1 can influence cell function by modulating cell signaling pathways and gene expression related to inflammation and immune response.

Molecular Mechanism

ROR gamma-t-IN-1 exerts its effects at the molecular level through binding interactions with RORγt. It inhibits the transcriptional activity of RORγt, leading to a decrease in the production of inflammatory cytokines . This mechanism of action involves changes in gene expression and potentially enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ROR gamma-t-IN-1 have been observed to change over time. For instance, in a study of experimental autoimmune neuritis, ROR gamma-t-IN-1 treatment reduced neurological deficits and inflammatory cell infiltration over time .

Dosage Effects in Animal Models

In animal models, the effects of ROR gamma-t-IN-1 vary with different dosages. For example, in a study of sub-acute and chronic cigarette smoke-induced COPD, intranasal delivery of ROR gamma-t-IN-1 demonstrated a dose-dependent inhibition of lung inflammation, emphysema, and IL-17 immunoreactivity .

Metabolic Pathways

ROR gamma-t-IN-1 is involved in the metabolic pathways of Th17 cell differentiation, particularly through the engagement of de novo lipid biosynthesis . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

As an inverse agonist of RORγt, it is likely to be found in the nucleus where RORγt exerts its transcriptional activity . The effects of ROR gamma-t-IN-1 on the activity or function of RORγt may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

The synthesis of GSK805 involves several steps, starting with the preparation of the biaryl-amide core structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Chemical Reactions Analysis

GSK805 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups.

Comparison with Similar Compounds

GSK805 is unique among RORγt inhibitors due to its high potency and oral bioavailability. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties, making this compound a valuable tool for specific research applications.

Properties

IUPAC Name

N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2F3NO4S/c1-2-34(31,32)16-9-7-14(8-10-16)11-21(30)29-15-12-18(24)22(19(25)13-15)17-5-3-4-6-20(17)33-23(26,27)28/h3-10,12-13H,2,11H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEICQMBWAQAIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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